

Application Notes: DD-03-171 Treatment in Primary B-Cell Cultures

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Compound of Interest

Compound Name: DD-03-171

Cat. No.: B606998

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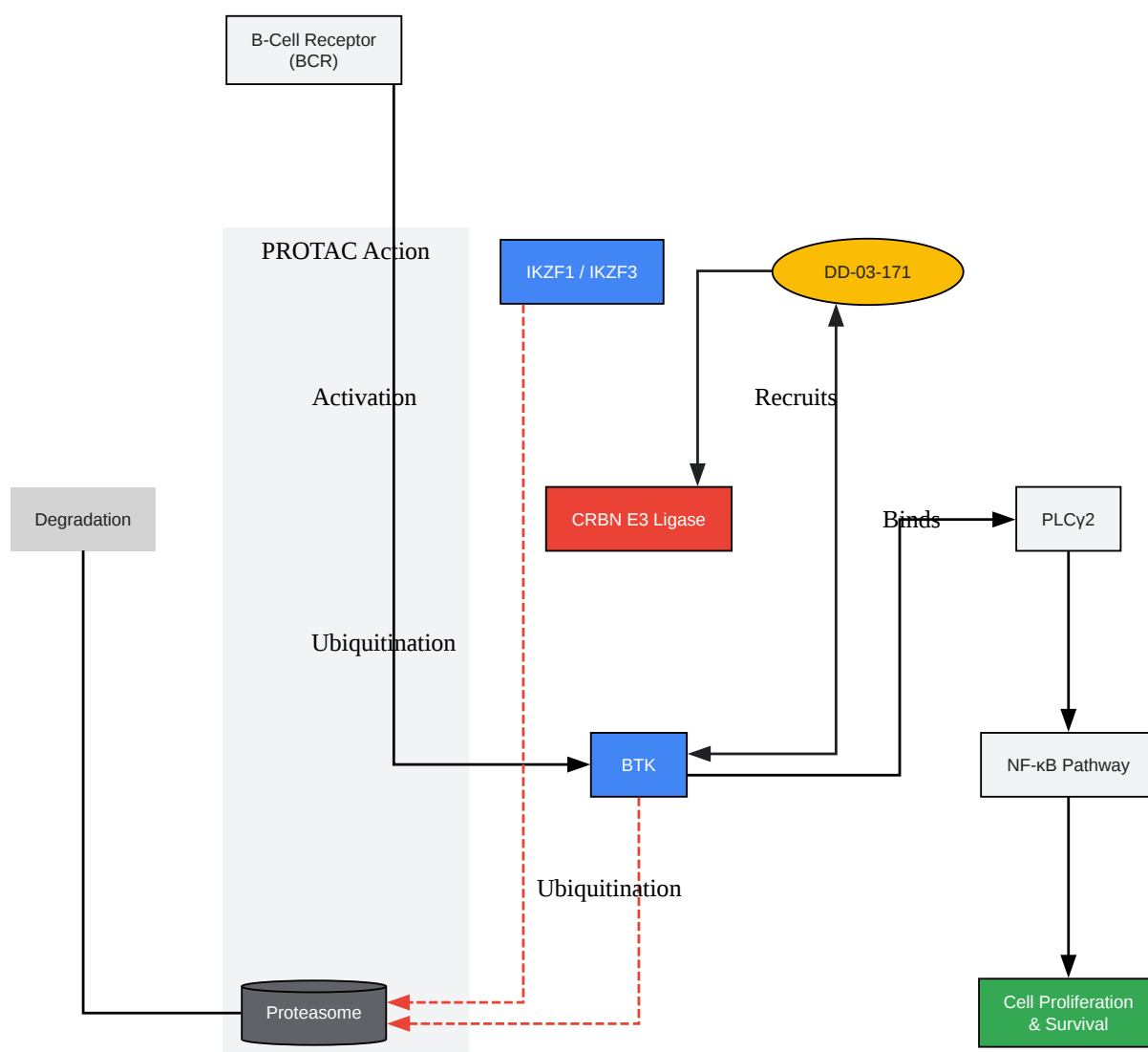
For Researchers, Scientists, and Drug Development Professionals

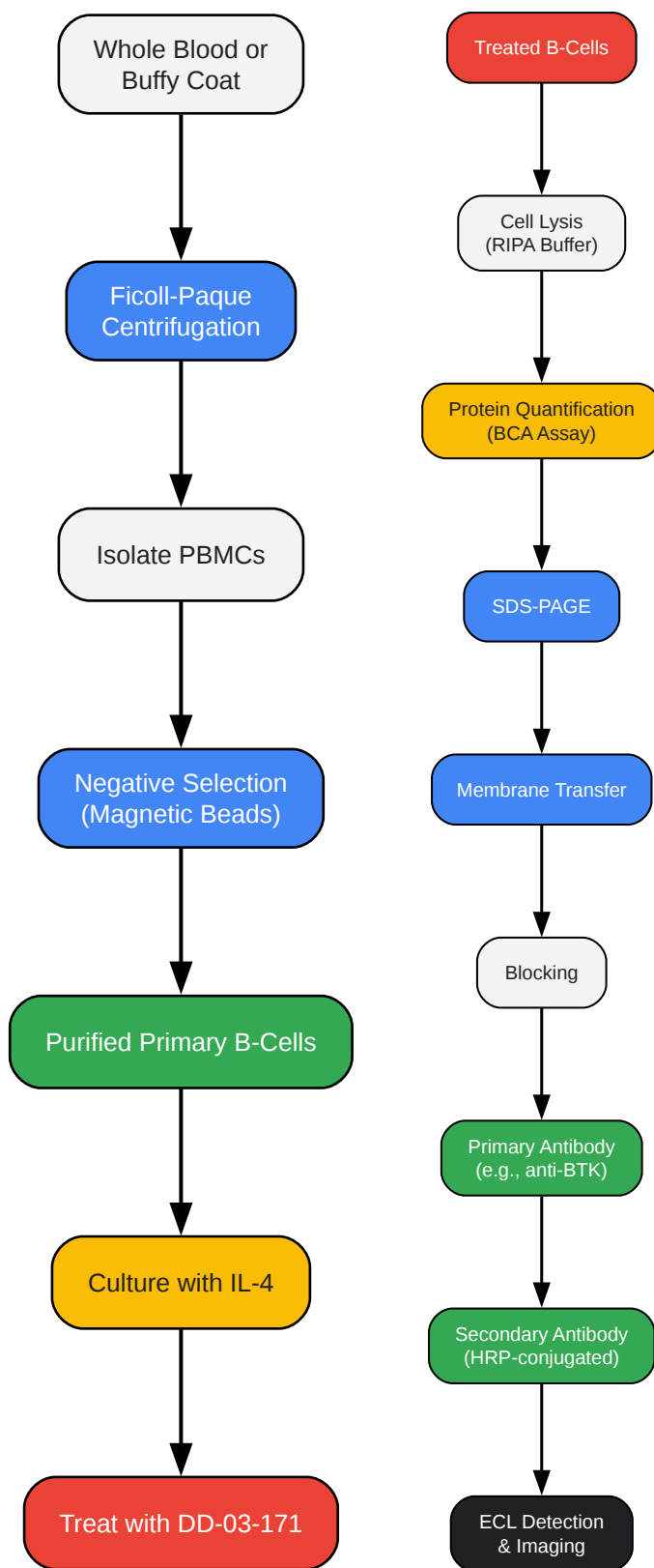
Introduction

DD-03-171 is a potent and selective heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC®). It is designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Unlike traditional inhibitors that only block the enzymatic activity of a protein, **DD-03-171** facilitates the ubiquitination and subsequent proteasomal degradation of its target proteins.[2] Notably, **DD-03-171** functions as a "triple degrader," targeting not only BTK but also the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are key regulators of B-cell development and function.[3][4][5] This multi-target degradation offers a promising therapeutic strategy for B-cell malignancies and potentially for modulating B-cell activity in other immunological contexts.[1][6] These notes provide detailed protocols and expected outcomes for the treatment of primary B-cell cultures with **DD-03-171**.

Mechanism of Action

DD-03-171 is comprised of a ligand that binds to BTK, a linker, and a moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5] This trimolecular complex formation (BTK–**DD-03-171**–CRBN) leads to the polyubiquitination of BTK, IKZF1, and IKZF3, marking them for degradation by the 26S proteasome.[2][3] The degradation of these key proteins disrupts the BCR signaling cascade, leading to reduced downstream signaling, inhibition of proliferation, and induction of apoptosis in susceptible B-cells.[1]





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